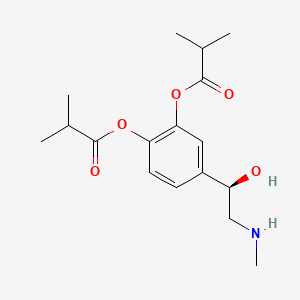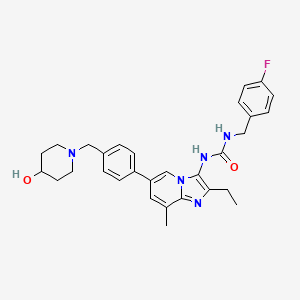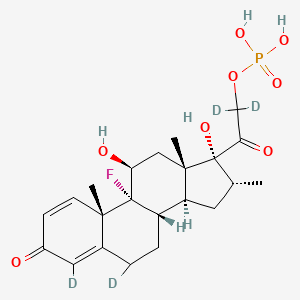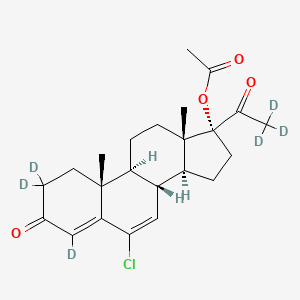
Chlormadinone acetate-d6-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlormadinone acetate-d6-1 is a deuterium-labeled derivative of chlormadinone acetate, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of chlormadinone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlormadinone acetate-d6-1 involves the incorporation of deuterium atoms into the chlormadinone acetate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of chlormadinone acetate, followed by deuterium exchange reactions under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure high purity and yield. The final product undergoes rigorous quality control to confirm the incorporation of deuterium and the absence of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Chlormadinone acetate-d6-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
Chlormadinone acetate-d6-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, enabling detailed studies of its absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Researchers use this compound to study the metabolic pathways of chlormadinone acetate, providing insights into its biotransformation and potential metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in the study of drug interactions and the optimization of pharmacokinetic properties.
Biological Studies: this compound is used in various biological studies to investigate its effects on different biological targets and pathways.
Mecanismo De Acción
Chlormadinone acetate-d6-1 exerts its effects through its interaction with the progesterone receptor. Upon binding to the receptor, it activates a series of molecular pathways that regulate gene expression and cellular functions. The compound also exhibits antiandrogenic properties by antagonizing the androgen receptor, thereby inhibiting the effects of androgens.
Comparación Con Compuestos Similares
Chlormadinone acetate-d6-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone acetate: The non-deuterated form of this compound, used in various medical applications.
Norethisterone: Another synthetic progestogen with similar pharmacological properties.
Norgestrel: A synthetic progestogen used in hormonal contraceptives.
The deuterium labeling of this compound provides enhanced stability and allows for more precise tracking in research studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C23H29ClO4 |
|---|---|
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i1D3,5D2,11D |
Clave InChI |
QMBJSIBWORFWQT-NOWNLCQXSA-N |
SMILES isomérico |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


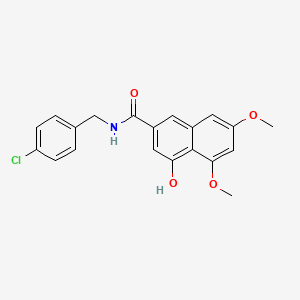

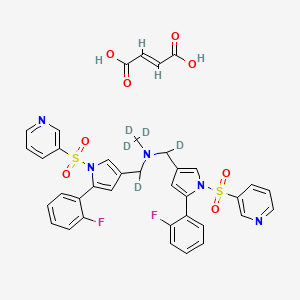
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
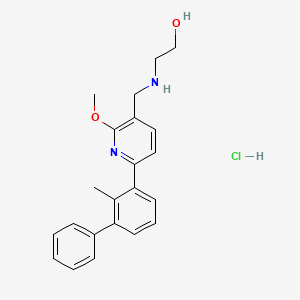
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
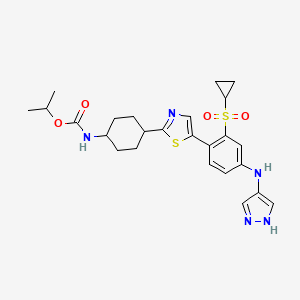

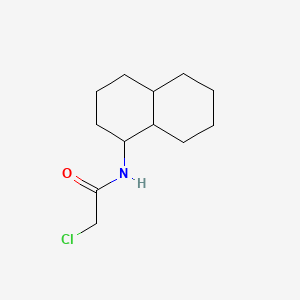
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
